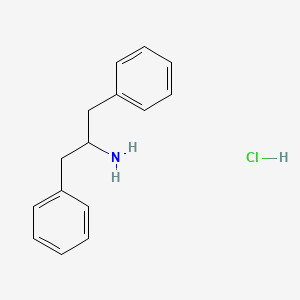

1,3-Diphenylpropan-2-amine hydrochloride

Descripción general

Descripción

1,3-Diphenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol.

Métodos De Preparación

The synthesis of 1,3-Diphenylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then filtered and crystallized to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1,3-Diphenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

1,3-Diphenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1,3-Diphenylpropan-2-amine hydrochloride involves its interaction with molecular targets and pathways within cells. It may act on specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1,3-Diphenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

1,3-Diphenylpropane: Lacks the amine group and has different chemical properties.

1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with the amine group at a different position, leading to different reactivity and applications.

2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of the amine group, resulting in different chemical behavior

Actividad Biológica

1,3-Diphenylpropan-2-amine hydrochloride, also known as desoxyephedrine, is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₈ClN

- Molecular Weight : 247.76 g/mol

- CAS Number : 7763-96-4

This compound primarily acts as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in the metabolism of various drugs and endogenous compounds. By inhibiting these enzymes, the compound can alter the pharmacokinetics of other medications metabolized by these pathways.

Target Enzymes

| Enzyme | Role in Metabolism |

|---|---|

| CYP1A2 | Metabolizes caffeine and certain antipsychotics |

| CYP2C19 | Involved in the metabolism of clopidogrel and proton pump inhibitors |

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its pharmacokinetic profile is influenced by factors such as solubility and interactions with other drugs.

Biological Activity

The compound has been studied for various biological activities:

1. Analgesic Properties

Recent studies highlighted its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation. Compounds derived from 1,3-diphenylpropanones demonstrated significant analgesic effects in vivo.

2. Antinociceptive Effects

In a study involving prodrugs derived from 1,3-diphenylpropanones, compounds such as Val-Val and Val-Pro-Val showed enhanced antinociceptive activity compared to their parent compounds. These findings suggest that modifications to the structure can improve efficacy while maintaining potency.

Study on Analgesic Activity

In a controlled experiment, prodrugs based on 1,3-diphenylpropanones were tested for their antinociceptive properties. The results indicated that certain derivatives exhibited prolonged analgesic effects compared to the original compounds.

| Compound | Analgesic Potency | Duration of Effect |

|---|---|---|

| Parent Compound | Moderate | Short |

| Val-Val Prodrug | High | Long-lasting |

| Val-Pro-Val Prodrug | High | Long-lasting |

Propiedades

IUPAC Name |

1,3-diphenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTFEJUFBPIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4275-43-8 (Parent) | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228290 | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7763-96-4 | |

| Record name | Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.